molecular formula C19H21ClN4O3S B2680719 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-44-9

2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2680719
CAS No.: 1105250-44-9
M. Wt: 420.91
InChI Key: VJTPWNSHTQWJQO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105250-44-9) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S, with a molecular weight of 420.9 g/mol. The structural complexity includes a thieno[3,4-c]pyrazole moiety and a tetrahydrofuran group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21ClN4O3S
Molecular Weight420.9 g/mol
CAS Number1105250-44-9

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Thieno-Pyrazole Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tetrahydrofuran Group : This is often done via nucleophilic substitution.
  • Finalization to Benzamide Structure : The final product is obtained by coupling the thieno-pyrazole derivative with a chloro-substituted benzoyl chloride in the presence of a base.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thieno[3,4-c]pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in PubMed Central demonstrated that compounds with similar scaffolds inhibited the growth of KB human tumor cells with an IC50 value as low as 1.7 nM, indicating potent activity against folate receptor-expressing tumors .

Inhibition of Enzymatic Activity

The compound is also noted for its ability to inhibit certain enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to act on targets such as GARFTase and thymidylate synthase, which are critical in the proliferation of cancer cells.

Enzyme TargetInhibition TypeReference
GARFTaseCompetitive Inhibition
Thymidylate SynthaseNon-competitive Inhibition

Pharmacological Implications

The unique combination of structural features in this compound suggests potential applications not only in oncology but also in treating other conditions such as inflammation and infections due to its broad-spectrum activity observed in related compounds.

Potential Side Effects

While promising, the biological activity also raises concerns regarding toxicity and side effects. Compounds with similar structures have been noted for dose-limiting toxicities during clinical trials, necessitating careful evaluation in preclinical and clinical settings .

Properties

IUPAC Name

2-chloro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c20-15-6-2-1-5-13(15)19(26)22-18-14-10-28-11-16(14)23-24(18)9-17(25)21-8-12-4-3-7-27-12/h1-2,5-6,12H,3-4,7-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTPWNSHTQWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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